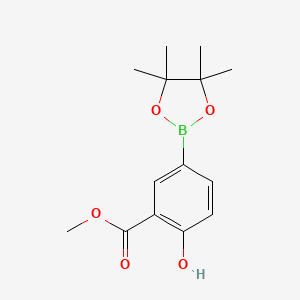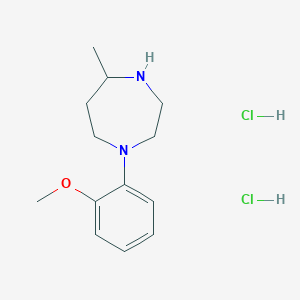
1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride
Descripción general
Descripción
1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride is a compound that belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex and detailed analysis is required for a comprehensive understanding . The compound’s structure can be analyzed using various techniques such as gas chromatography-mass spectrometry (GC-MS), high-pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and require detailed study . The compound can undergo various reactions, including cyclization, aza-Michael addition, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, melting point, boiling point, density, and molecular formula . Detailed information about these properties can be found in chemical databases .Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry
- Research on the mechanism and stereochemistry of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines has provided insights into the formation of these compounds. Stereochemical studies based on NMR spectroscopy and X-ray diffraction have highlighted the synthesis pathways and structural characteristics of such derivatives (Wang et al., 2001).
Reactivity and Transformations
- Investigations into the reactivity of tetrahydro-pyrrolobenzodiazepines have revealed the potential for creating new compounds through three-component reactions. These studies expand the chemical toolbox for synthesizing novel derivatives with potential biological activities (Voskressensky et al., 2014).
Structural Characterization
- The synthesis and structural characterization of 1,4-diazepines related to curcumin have been explored, demonstrating the versatility of diazepine derivatives in synthesizing compounds with potential therapeutic benefits. Multinuclear NMR spectroscopy and HRMS have been used for full characterization (Andrade et al., 2015).
Pharmacological Applications
- Chiral-pool synthesis of 1,4-diazepanes as novel σ1 receptor ligands showcases the pharmacological potential of diazepine derivatives. These compounds have been evaluated for their affinity and selectivity over related receptors, indicating the importance of structural features for biological activity (Fanter et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is structurally similar to para-methoxyphenylpiperazine , which is known to interact with monoamine neurotransmitters .
Mode of Action
Based on its structural similarity to para-methoxyphenylpiperazine , it may inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .
Biochemical Pathways
Based on its potential interaction with monoamine neurotransmitters , it may affect pathways related to neurotransmission.
Pharmacokinetics
A structurally similar compound, 14c-0-[3-(4-<2-methoxyphenyl>-1-piperazinyl)-2-hydroxypropyl]-3-methoxy-benzaldoxim dihydrochloride, was found to be well absorbed (≃80%) in rat and dog . In normal animals, 37-48% of the radioactivity from a 2 mg/kg of body weight oral or parenteral dose was excreted in the urine, and 48–50% in the faeces .
Result of Action
Based on its potential interaction with monoamine neurotransmitters , it may have effects on neuronal signaling and potentially influence behavior.
Análisis Bioquímico
Biochemical Properties
1-(2-Methoxyphenyl)-5-methyl-1,4-diazepane dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For example, it has been shown to interact with serotonin receptors, particularly the 5-HT1A receptor, which is involved in mood regulation and anxiety . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes related to neurotransmitter synthesis and release . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have indicated that high doses of this compound can cause adverse effects on organ function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . The distribution of this compound can affect its efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . Its localization can affect its interactions with biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-5-methyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-11-7-9-15(10-8-14-11)12-5-3-4-6-13(12)16-2;;/h3-6,11,14H,7-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHDLXQJIKCGMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C2=CC=CC=C2OC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


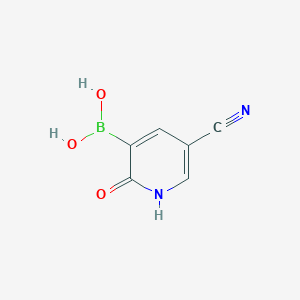


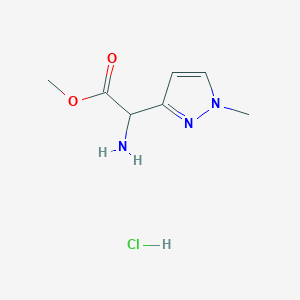

![5-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1471139.png)
![Ethyl 3-{bicyclo[2.2.1]heptan-2-yl}propanoate](/img/structure/B1471142.png)
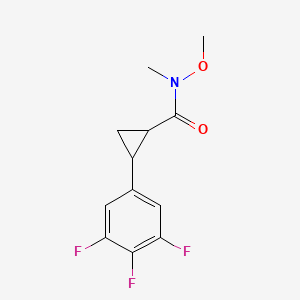
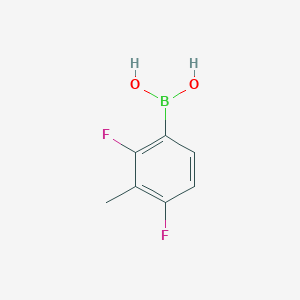


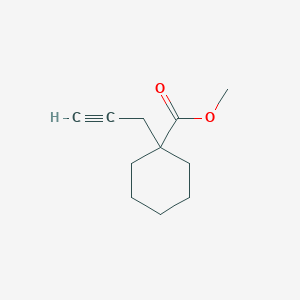
![Methyl [(2,6-difluoropyridin-3-yl)carbamoyl]formate](/img/structure/B1471149.png)
